molecular formula C22H32O6 B1200085 Isodomedin

Isodomedin

Cat. No. B1200085
M. Wt: 392.5 g/mol
InChI Key: DHKJGTMHEVCMKJ-NWWLGSBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isodomedin is a kaurane diterpenoid.

Scientific Research Applications

Structural Analysis and Properties

  • Isodomedin Structure : A novel ent-kaurenoid diterpene called this compound was isolated from Isodon skikokianus var intermedius. This compound shows antibacterial, cytotoxic activities, and antifeedant activity against the African army worm (Kubo et al., 1977).
  • This compound in Isodon Species : this compound was also identified as a bitter component in Isodon species like I. longitubus KUDO and I. shikokianus HARA var. intermedius (Isobe et al., 1972).

Pharmacological Effects and Mechanisms

  • Cardioprotective Effects : Grape seed proanthocyanidins (GSP) containing this compound-like compounds have shown protective effects against myocardial injury induced by isoproterenol in rats (Karthikeyan et al., 2007).
  • Effects on Skeletal Health : A review highlighted the need for more clinical trials to investigate the potential skeletal benefits of compounds like this compound and other isoflavones (Migliaccio & Anderson, 2003).
  • Anti-Tumor Effects : Isofraxidin, a similar compound to this compound, has shown inhibitory effects on tumor cell invasion and expression of matrix metalloproteinase-7 (MMP-7) in human hepatoma cells (Yamazaki & Tokiwa, 2010).
  • Autophagy Induction in Bladder Cancers : Isorhapontigenin, another related compound, was found to induce autophagy in human bladder cancer cells, suggesting potential therapeutic applications (Liang et al., 2016).

Anti-Inflammatory and Analgesic Activities

  • Anti-Inflammatory Properties : Isofraxidin exhibited significant anti-inflammatory effects in various in vivo models and inhibited TNF-α production in LPS-induced mouse peritoneal macrophages (Niu et al., 2012).

Comprehensive Reviews and Studies on Related Compounds

  • Pharmacokinetics and Pharmacological Properties : A comprehensive review of Isofraxidin, a compound similar to this compound, covered its synthesis, isolation, pharmacokinetic profile, and pharmacological properties, highlighting its potential in treating various diseases (Majnooni et al., 2020).
  • Isorhamnetin in Atherosclerosis : Isorhamnetin was shown to inhibit atherosclerotic plaque development in mice, indicating the potential of similar compounds like this compound in cardiovascular diseases (Luo et al., 2015).

Miscellaneous Studies

  • Biochemical and Genetics Studies : Research on tryptophan metabolism provides insights into biochemical and genetic aspects that might be relevant for understanding the broader context of compounds like this compound (Yanofsky, 2001).
  • Diterpenoids in Isodon Species : A review of diterpenoids in Isodon species, which include compounds like this compound, highlighted their significant phytochemical and pharmacological properties (Sun et al., 2006).

properties

Molecular Formula

C22H32O6

Molecular Weight

392.5 g/mol

IUPAC Name

[(1R,2R,4R,6S,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C22H32O6/c1-10-12-6-7-13-21(5)14(8-16(25)22(13,18(10)26)19(12)27)20(3,4)17(9-15(21)24)28-11(2)23/h12-17,19,24-25,27H,1,6-9H2,2-5H3/t12-,13-,14+,15-,16+,17-,19+,21-,22-/m0/s1

InChI Key

DHKJGTMHEVCMKJ-NWWLGSBGSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]([C@]2([C@@H]3CC[C@@H]4[C@H]([C@@]3([C@@H](C[C@@H]2C1(C)C)O)C(=O)C4=C)O)C)O

SMILES

CC(=O)OC1CC(C2(C3CCC4C(C3(C(CC2C1(C)C)O)C(=O)C4=C)O)C)O

Canonical SMILES

CC(=O)OC1CC(C2(C3CCC4C(C3(C(CC2C1(C)C)O)C(=O)C4=C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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